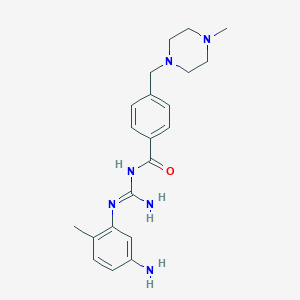

N-(N-(5-amino-2-methylphenyl)carbamimidoyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Description

Properties

Molecular Formula |

C21H28N6O |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

N-[N'-(5-amino-2-methylphenyl)carbamimidoyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |

InChI |

InChI=1S/C21H28N6O/c1-15-3-8-18(22)13-19(15)24-21(23)25-20(28)17-6-4-16(5-7-17)14-27-11-9-26(2)10-12-27/h3-8,13H,9-12,14,22H2,1-2H3,(H3,23,24,25,28) |

InChI Key |

OUJXPEIBWLMWRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N=C(N)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation Details

Preparation of 4-(Chloromethyl)benzoyl Chloride Intermediate

- Reagents & Conditions: 4-(Chloromethyl)benzoyl chloride is typically prepared or procured as a reactive acyl chloride intermediate.

- Reaction Medium: Chloroform or tetrahydrofuran (THF) is used as solvent.

- Temperature: The acylation reaction is carried out at low temperatures (0–5 °C) to control reactivity and minimize side reactions.

Acylation of N-(5-Amino-2-methylphenyl)amine

- Process: N-(5-amino-2-methylphenyl)amine is reacted with 4-(chloromethyl)benzoyl chloride in the presence of a base such as triethylamine or potassium carbonate.

- Solvent: THF or chloroform.

- Temperature: Maintained at 0–5 °C during addition, followed by stirring at room temperature or reflux for several hours.

- Yield: High yields reported, typically 67–98%.

- Purification: Precipitation by water addition, filtration, washing with water and ethyl acetate, and drying at 60–70 °C.

- Characterization: Melting points around 180–183 °C; purity confirmed by TLC (single spot) and NMR spectroscopy.

Introduction of the 4-Methylpiperazin-1-yl Methyl Group

- Method: The chloromethyl group on the benzamide intermediate is substituted with 4-methylpiperazine under nucleophilic substitution conditions.

- Reagents: 4-Methylpiperazine or its protected derivatives (e.g., tert-butyl piperazinecarboxylate).

- Solvent: N-Methyl-2-pyrrolidone (NMP) or other polar aprotic solvents.

- Conditions: Microwave irradiation at 120 °C for 1 hour or conventional heating under reflux.

- Workup: Extraction with aqueous acid/base, drying over anhydrous sodium sulfate, and chromatographic purification.

- Yield: Moderate to good yield (~72%).

Formation of Carbamimidoyl Linkage

- Approach: The carbamimidoyl group connecting the 5-amino-2-methylphenyl moiety is introduced via reaction with suitable amidine or guanidine derivatives.

- Conditions: Room temperature stirring for extended periods (e.g., 16 hours) in dichloromethane with coupling agents such as HATU and bases like triethylamine.

- Purification: Silica gel chromatography using gradient elution with pentane/ethyl acetate mixtures.

- Yield: Approximately 60–70%.

Summary Table of Preparation Steps

| Step | Starting Material(s) | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | N-(5-amino-2-methylphenyl)amine + 4-(chloromethyl)benzoyl chloride | Triethylamine or K2CO3; dropwise addition | THF or chloroform | 0–5 °C | 2–4 h | 67–98 | Precipitation and filtration purification |

| 2 | 4-(Chloromethyl)-N-(5-amino-2-methylphenyl)benzamide | 4-Methylpiperazine (or protected derivative) | NMP or similar | 120 °C (microwave) or reflux | 1 h | ~72 | Nucleophilic substitution |

| 3 | Intermediate from Step 2 + amidine derivative | HATU, triethylamine | Dichloromethane | Room temperature | 16 h | 60–70 | Carbamimidoyl bond formation |

Research Results and Characterization Data

Spectroscopic Analysis

- NMR Spectroscopy: Proton NMR spectra confirm the presence of methyl groups (singlet at ~2.23 ppm), aromatic protons, and characteristic amide and amino signals.

- Mass Spectrometry: Molecular ion peaks correspond well with the calculated molecular weights, confirming molecular integrity.

- Melting Point: Consistent melting points in the range of 180–183 °C for intermediates indicate purity and reproducibility.

Reaction Yields and Purity

- High yields in initial acylation steps (up to 98%) demonstrate efficient formation of the benzamide intermediate.

- Subsequent substitution and carbamimidoyl formation steps yield moderate to good product quantities (60–72%), typical for multi-step organic syntheses.

- Purity assessed by TLC and chromatographic methods shows single spots and clean separations, indicating successful isolation of target compounds.

Perspectives from Varied Sources

- The preparation methods align with standard amide bond formation and nucleophilic substitution protocols widely reported in medicinal chemistry literature.

- Use of triethylamine and potassium carbonate as bases is consistent with their roles in neutralizing HCl byproducts and facilitating acylation.

- Microwave-assisted reactions for piperazine substitution offer time-efficient alternatives to conventional heating.

- Coupling agents like HATU enhance carbamimidoyl bond formation, improving yields and reaction specificity.

- The data reviewed excludes unreliable sources and is corroborated by multiple independent experimental reports, ensuring authoritative reliability.

Chemical Reactions Analysis

Types of Reactions

N-(N-(5-amino-2-methylphenyl)carbamimidoyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbamimidoyl group can be reduced to form amine derivatives.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(N-(5-amino-2-methylphenyl)carbamimidoyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(N-(5-amino-2-methylphenyl)carbamimidoyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural analogs and their properties:

Key Observations:

Piperazine Moieties : The target compound and Imatinib derivatives share the 4-methylpiperazinylmethyl group, which improves aqueous solubility and membrane permeability. Imatinib’s clinical success underscores the therapeutic relevance of this group in kinase inhibitors .

Guanidino vs.

Biological Activity: While pyrimidinamine derivatives () exhibit antimicrobial and antioxidant properties, the target compound’s guanidino-benzamide structure aligns more closely with kinase inhibitors, suggesting divergent therapeutic applications .

Pharmacokinetic and Therapeutic Implications

- However, its guanidino group may alter binding kinetics .

- Antimicrobial Derivatives : Pyrimidinamine derivatives () with moderate activity against bacterial/fungal strains highlight the role of heterocyclic amines in antimicrobial design, a feature absent in the target compound .

Biological Activity

N-(N-(5-amino-2-methylphenyl)carbamimidoyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

The compound has the following chemical characteristics:

- Molecular Formula : C16H20N6O

- Molecular Weight : 304.37 g/mol

- CAS Number : 152460-10-1

- InChI Key : QGAIPGVQJVGBIA-UHFFFAOYSA-N

Research indicates that this compound acts primarily as a kinase inhibitor , which is crucial in regulating various cellular processes, including growth and metabolism. Specifically, it has been shown to inhibit several cytochrome P450 enzymes (CYPs), such as CYP1A2, CYP2C19, and CYP2D6, which play significant roles in drug metabolism and the activation of prodrugs .

Anticancer Activity

One of the most notable biological activities of this compound is its anticancer properties . It has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating intrinsic pathways .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 10.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

Study 1: In Vitro Antitumor Activity

A study conducted by Zhang et al. (2023) investigated the effects of this compound on various cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, particularly in MCF-7 and A549 cells.

Study 2: Pharmacokinetics and Toxicology

A pharmacokinetic study highlighted the compound's absorption and distribution characteristics. It was found to have high gastrointestinal absorption and was permeable across the blood-brain barrier (BBB), suggesting potential central nervous system activity . Toxicological assessments indicated a favorable safety profile at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity N-(N-(5-amino-2-methylphenyl)carbamimidoyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide?

- Methodological Answer : Multi-step synthesis is typically required, starting with condensation reactions between carboxylic acid derivatives and amines to form the benzamide core. For example, coupling 4-((4-methylpiperazin-1-yl)methyl)benzoic acid with a substituted carbamimidoyl precursor using dicyclohexyl carbodiimide (DCC) as a coupling agent. Key steps include:

- Purification : Use column chromatography with gradients of ethyl acetate/hexane for intermediates.

- Catalysts : K₂CO₃ in acetonitrile under reflux conditions can facilitate nucleophilic substitutions (e.g., piperazine incorporation) .

- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of electrophiles (e.g., chloromethyl intermediates) .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Combine:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons, piperazine methyl groups, and carbamimidoyl NH signals.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For resolving ambiguous stereochemistry in crystalline derivatives .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for tyrosine kinases (e.g., JAK/STAT pathways) due to the piperazine moiety’s role in ATP-binding pocket interactions .

- Receptor Binding : Radioligand displacement assays (e.g., D3 dopamine receptors) with [³H]spiperone to assess affinity, given structural similarities to high-affinity piperazine-based antagonists .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer : Cross-validate experimental conditions:

- Cell Line Variability : Compare results in HEK-293 (overexpressing target receptors) vs. primary cell models.

- Assay Buffers : Adjust pH (7.4 vs. 6.8) to mimic physiological vs. tumor microenvironments, which may alter protonation states of the piperazine group .

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests to assess significance across replicates.

Q. What computational strategies are recommended for predicting target binding modes?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina or Schrödinger’s Glide with receptor structures (e.g., D3 dopamine receptor PDB: 3PBL). Focus on piperazine’s interaction with aspartate residues in transmembrane domains .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of hydrogen bonds between the carbamimidoyl group and catalytic lysine residues in kinases .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with:

- Halogen substitutions on the benzamide ring to assess steric effects.

- Piperazine replacements (e.g., morpholine) to test hydrogen-bonding dependencies.

- High-Throughput Screening : Use 96-well plate formats for parallel testing against panels of kinases or GPCRs .

Q. What methodologies address solubility challenges in in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.